Cas no 56976-06-8 (Boc-Cys(tBu)-OH)

Boc-Cys(tBu)-OH structure
Boc-Cys(tBu)-OH structure
Product name:Boc-Cys(tBu)-OH
CAS No:56976-06-8
MF:C12H23NO4S
MW:277.3803
MDL:MFCD00076918
CID:822939
PubChem ID:11288930

Boc-Cys(tBu)-OH Chemical and Physical Properties

Names and Identifiers

    • Boc-S-t-butyl-L-cysteine
    • Boc-Cys(tBu)-OH
    • Boc-L-Cys(tBu)-OH
    • Boc-S-tert-butyl-L-cysteine
    • Boc-(S)-Tert-Butyl-L-Cys
    • L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-(1,1-dimethylethyl)-
    • Boc-(S)-t-butyl-L-Cys
    • N-Boc-S-(tert-butyl)-L-cysteine
    • KM0057
    • AX8021534
    • V6684
    • ST24024687
    • N-alpha-t-Butyloxycarbonyl-S
    • DTXSID40461358
    • N-Boc-S-t-butyl-L-cysteine
    • (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • CS-W022597
    • FD21344
    • SCHEMBL905266
    • AKOS015907853
    • HY-W041857
    • N-alpha-t-Butyloxycarbonyl-S-t-butyl-L-cysteine (Boc-L-Cys(tBu)-OH)
    • EN300-1071799
    • (R)-2-(Boc-amino)-3-(tert-butylthio)propionic acid
    • AKOS015836462
    • 56976-06-8
    • N-(tert-Butoxycarbonyl)-S-(tert-butyl)-L-cysteine
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(tert-butylsulfanyl)propanoic acid
    • DS-2705
    • MFCD00076918
    • (R)-2-(tert-butoxycarbonylamino)-3-(tert-butylthio)propanoic acid
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-(tert-butylthio)propanoic acid
    • MDL: MFCD00076918
    • Inchi: 1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1
    • InChI Key: OGARKMDCQCLMCS-QMMMGPOBSA-N
    • SMILES: S(C([H])([H])[C@@]([H])(C(=O)O[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 277.134779g/mol
  • Surface Charge: 0
  • XLogP3: 2.2
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 277.134779g/mol
  • Monoisotopic Mass: 277.134779g/mol
  • Topological Polar Surface Area: 101Ų
  • Heavy Atom Count: 18
  • Complexity: 304
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • PSA: 100.93000
  • LogP: 2.88690

Boc-Cys(tBu)-OH Security Information

  • Safety Instruction: 24/25
  • HazardClass:IRRITANT
  • Storage Condition:Store at 0 ° C

Boc-Cys(tBu)-OH Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B24930-25g
Boc-Cys(tBu)-OH
56976-06-8 97%
25g
¥348.0 2022-10-09
TRC
B391655-25g
Boc-Cys(tBu)-OH
56976-06-8
25g
$ 207.00 2023-04-18
abcr
AB155602-5 g
N-alpha-t-Butyloxycarbonyl-S-t-butyl-L-cysteine (Boc-L-Cys(tBu)-OH), 95%; .
56976-06-8 95%
5 g
€65.10 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B848546-1g
Boc-Cys(tBu)-OH
56976-06-8 97%
1g
¥49.00 2022-09-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VX939-20g
Boc-Cys(tBu)-OH
56976-06-8 97%
20g
590.0CNY 2021-08-05
Chemenu
CM119623-100g
N-Boc-S-(tert-butyl)-L-cysteine
56976-06-8 95%
100g
$*** 2023-05-30
Biosynth
BLC-2130-100 g
Boc-Cys(tBu)-OH
56976-06-8
100g
$693.00 2023-01-05
AAPPTec
ABC112-25g
Boc-Cys(tBu)-OH
56976-06-8
25g
$125.00 2024-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H63399-5g
N-Boc-S-tert-butyl-L-cysteine, 98%
56976-06-8 98%
5g
¥467.00 2023-03-06
MedChemExpress
HY-W041857-25g
Boc-Cys(tBu)-OH
56976-06-8 ≥97.0%
25g
¥257 2024-05-22

Boc-Cys(tBu)-OH Related Literature

Additional information on Boc-Cys(tBu)-OH

Comprehensive Guide to Boc-Cys(tBu)-OH (CAS No. 56976-06-8): Properties, Applications, and Industry Insights

Boc-Cys(tBu)-OH (CAS No. 56976-06-8) is a critically important protected cysteine derivative widely utilized in peptide synthesis and pharmaceutical research. This white crystalline powder, with a molecular formula of C12H23NO4S, serves as a key building block for constructing complex peptide chains while preventing unwanted side reactions. The compound features two protective groups: the tert-butoxycarbonyl (Boc) group shielding the amine functionality and the tert-butyl (tBu) group protecting the thiol moiety of cysteine.

Recent trends in peptide drug development have significantly increased demand for high-purity amino acid derivatives like Boc-Cys(tBu)-OH. Pharmaceutical researchers frequently search for "Boc-Cys(tBu)-OH solubility", "Boc-Cys(tBu)-OH coupling methods", and "Boc-Cys(tBu)-OH storage conditions", reflecting practical concerns in laboratory applications. The compound's stability under various conditions makes it particularly valuable for solid-phase peptide synthesis (SPPS), a technique dominating modern peptide production.

The unique properties of Boc-Cys(tBu)-OH address several challenges in peptide chemistry. Its orthogonal protection strategy allows selective deprotection during synthesis, enabling precise control over disulfide bond formation - a crucial feature for bioactive peptides containing cysteine residues. Current research focuses on optimizing "Boc-Cys(tBu)-OH in native chemical ligation" and "Boc-Cys(tBu)-OH for cyclic peptide synthesis", topics generating substantial interest in academic publications and patent applications.

Quality specifications for Boc-Cys(tBu)-OH typically include ≥98% purity (HPLC), specific optical rotation values, and rigorous testing for heavy metals and residual solvents. Analytical techniques like NMR spectroscopy and mass spectrometry confirm both chemical structure and purity. Manufacturers emphasize "GMP-grade Boc-Cys(tBu)-OH" production to meet pharmaceutical industry requirements, responding to growing demand for therapeutic peptides in treating metabolic disorders and oncology applications.

From a commercial perspective, 56976-06-8 represents a steadily growing market segment within the fine chemicals industry. Suppliers differentiate their products through certifications like "USP/EP standards", "kosher/halal compliance", and "research-grade purity". The compound's shelf life and storage recommendations (typically 2-5 years at 2-8°C) frequently appear in technical documentation, addressing common user queries about "Boc-Cys(tBu)-OH stability".

Emerging applications for Boc-Cys(tBu)-OH include its use in peptide-based biomaterials and drug delivery systems. Recent studies explore its incorporation into self-assembling peptides for tissue engineering, generating search terms like "Boc-Cys(tBu)-OH for hydrogel formation". The compound's role in developing peptide vaccines and diagnostic reagents further expands its commercial potential, particularly in the biopharmaceutical sector.

Handling Boc-Cys(tBu)-OH requires standard laboratory precautions, with material safety data sheets (MSDS) recommending proper ventilation and personal protective equipment. While not classified as hazardous, best practices include avoiding inhalation and minimizing skin contact. The scientific community actively discusses "Boc-Cys(tBu)-OH handling precautions" and "waste disposal methods", reflecting responsible chemical management practices.

Innovative synthetic methodologies continue to improve Boc-Cys(tBu)-OH production efficiency. Green chemistry approaches focus on reducing organic solvent usage and improving atom economy, responding to industry demands for "sustainable peptide synthesis". Process optimization has reduced production costs, making this specialty chemical more accessible for research institutions and smaller biotech companies.

The global market for protected amino acids like Boc-Cys(tBu)-OH shows consistent growth, driven by expanding peptide therapeutics pipelines. Market analysts track "Boc-Cys(tBu)-OH price trends" and "supply chain dynamics" as indicators of pharmaceutical raw material availability. Regional production hubs in North America, Europe, and Asia ensure stable supply, with quality variations between suppliers being a frequent discussion point among peptide chemists.

Future developments may see Boc-Cys(tBu)-OH playing expanded roles in bioconjugation chemistry and protein engineering. Its reliable protection/deprotection characteristics make it valuable for creating site-specific protein modifications, a hot topic in antibody-drug conjugate research. The compound's versatility ensures its continued importance as both a research tool and industrial intermediate in the evolving landscape of biopharmaceutical manufacturing.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56976-06-8)Boc-Cys(tBu)-OH
A851299
Purity:99%
Quantity:100g
Price ($):259.0